molecular formula C19H25ClN4O4S B2811446 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1903479-27-5

2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No. B2811446
CAS RN: 1903479-27-5
M. Wt: 440.94
InChI Key: AHKMGEOROKOAIQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

The research on substituted pyrazole derivatives including molecules similar to the specified compound emphasizes the complexity and variability of their molecular structures. These molecules exhibit nonplanar configurations, with varying dihedral angles influencing molecular interactions. The study of their crystal structures reveals interesting features like weak intermolecular interactions and unusual trifurcated contacts, which are significant in understanding molecular behavior and potential applications in material science and molecular engineering (Bustos et al., 2015).

Antioxidant and Biological Activities

A range of derivatives similar to the queried compound have been investigated for their antioxidant activity. Some compounds exhibit remarkable radical scavenging activity, indicating their potential use as antioxidants. Additionally, derivatives with specific substituents demonstrate enhanced activity, highlighting the importance of molecular modifications in tailoring bioactive properties (Lavanya et al., 2014). Moreover, certain novel N-phenylpyrazolyl aryl methanones derivatives exhibit favorable herbicidal and insecticidal activities, suggesting their applicability in agriculture and pest control (Wang et al., 2015).

Synthetic Approaches and Derivatives

The research demonstrates various synthetic approaches and reactions to create complex heterocyclic compounds, including pyrazole derivatives. These synthetic methodologies are crucial for developing new compounds with potential applications in medicinal chemistry and drug design. The studies also highlight the significance of different reagents and reaction conditions in achieving the desired molecular structures (Adnan et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-14-19(15(2)22(3)21-14)29(26,27)24-10-4-9-23(11-12-24)18(25)13-28-17-7-5-16(20)6-8-17/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMGEOROKOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

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